molecular formula C24H38I2N2 B13792487 4,4'-Biphenylylenebis(triethylammonium) diiodide CAS No. 24660-74-0

4,4'-Biphenylylenebis(triethylammonium) diiodide

Cat. No.: B13792487
CAS No.: 24660-74-0
M. Wt: 608.4 g/mol
InChI Key: IZXOPXSRFRURQQ-UHFFFAOYSA-L
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Description

4,4’-Biphenylylenebis(triethylammonium) diiodide is a chemical compound with the molecular formula C26H38I2N2. It is known for its unique structure, which consists of two biphenyl groups connected by a triethylammonium bridge, with two iodide ions as counterions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Biphenylylenebis(triethylammonium) diiodide typically involves the reaction of 4,4’-biphenyl with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4,4’-Biphenyl+Triethylamine+Iodine4,4’-Biphenylylenebis(triethylammonium) diiodide\text{4,4'-Biphenyl} + \text{Triethylamine} + \text{Iodine} \rightarrow \text{4,4'-Biphenylylenebis(triethylammonium) diiodide} 4,4’-Biphenyl+Triethylamine+Iodine→4,4’-Biphenylylenebis(triethylammonium) diiodide

Industrial Production Methods

In an industrial setting, the production of 4,4’-Biphenylylenebis(triethylammonium) diiodide may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Biphenylylenebis(triethylammonium) diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The iodide ions can be substituted with other anions or functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the iodide ions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce biphenyl derivatives with different degrees of saturation .

Scientific Research Applications

4,4’-Biphenylylenebis(triethylammonium) diiodide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-Biphenylylenebis(triethylammonium) diiodide exerts its effects involves its interaction with specific molecular targets. The triethylammonium groups facilitate binding to various biological molecules, while the biphenyl core provides structural stability. The iodide ions play a role in the compound’s reactivity and solubility. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyl: A simpler compound with a similar biphenyl core but lacking the triethylammonium groups and iodide ions.

    4,4’-Biphenylenediamine: Contains amine groups instead of triethylammonium groups.

    4,4’-Biphenylenedicarboxylic acid: Features carboxylic acid groups in place of the triethylammonium groups.

Uniqueness

4,4’-Biphenylylenebis(triethylammonium) diiodide is unique due to its combination of biphenyl and triethylammonium groups, along with iodide counterions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

24660-74-0

Molecular Formula

C24H38I2N2

Molecular Weight

608.4 g/mol

IUPAC Name

triethyl-[4-[4-(triethylazaniumyl)phenyl]phenyl]azanium;diiodide

InChI

InChI=1S/C24H38N2.2HI/c1-7-25(8-2,9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)26(10-4,11-5)12-6;;/h13-20H,7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

IZXOPXSRFRURQQ-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](CC)(CC)CC.[I-].[I-]

Origin of Product

United States

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